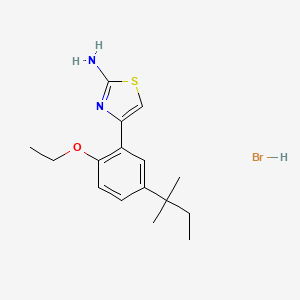
L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine is a peptide compound composed of six amino acids: methionine, proline, leucine, proline, proline, and histidine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, L-histidine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-proline, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-leucine, L-proline, L-proline, and L-methionine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.
化学反応の分析
Types of Reactions
L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.
Substitution: Amino acid derivatives activated with carbodiimides (e.g., EDC) are commonly used for peptide bond formation.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
科学的研究の応用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component of drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用機序
The mechanism of action of L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific activity being studied.
類似化合物との比較
Similar Compounds
- **L-Methionyl-L-threonyl-L-leucyl-L-isoleucylglycyl-L-alanyl-L-alanyl-L-histidyl-L-asparaginylglycyl-L-seryl-L-alanyl-L-glutaminyl-L-leucyl-L-leucyl-N5-(diaminomethylene)-L-ornithyl-L-glutaminyl-L-leucyl-N5-(diaminomethylene)-L-ornithylglycyl-L-glutaminyl-L-leucylglycyl-L-prolyl-L-prolylglycyl-L-seryl-N5-(diaminomethylene)-L-ornithinamide .
Big Gastrin: A peptide hormone involved in the regulation of gastric acid secretion.
Uniqueness
L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine is unique due to its specific sequence of amino acids, which may confer distinct biological activities and properties compared to other peptides. Its multiple proline residues may contribute to its structural stability and potential biological functions.
特性
CAS番号 |
916136-96-4 |
|---|---|
分子式 |
C32H50N8O7S |
分子量 |
690.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C32H50N8O7S/c1-19(2)15-22(36-27(41)24-7-4-11-38(24)29(43)21(33)10-14-48-3)30(44)40-13-6-9-26(40)31(45)39-12-5-8-25(39)28(42)37-23(32(46)47)16-20-17-34-18-35-20/h17-19,21-26H,4-16,33H2,1-3H3,(H,34,35)(H,36,41)(H,37,42)(H,46,47)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChIキー |
YBYVRAIFQVIKDV-FRSCJGFNSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCSC)N |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCSC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide](/img/structure/B12622644.png)
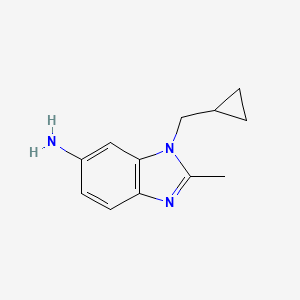
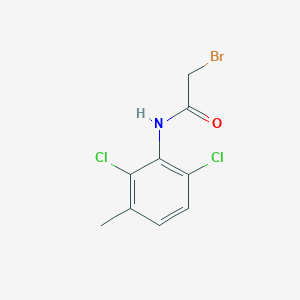
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12622658.png)
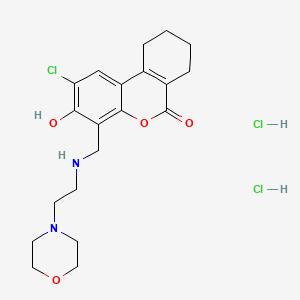
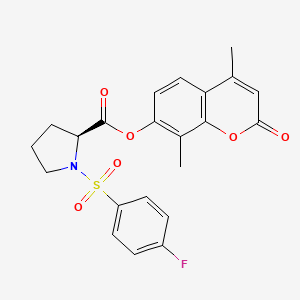
![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12622693.png)

![N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12622699.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-N-methylpropanamide](/img/structure/B12622714.png)
